1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)-

Description

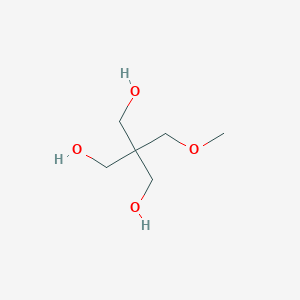

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-2-(methoxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-10-5-6(2-7,3-8)4-9/h7-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUSPBSXOGUAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276086 | |

| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-62-0 | |

| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55502-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- can be achieved through several synthetic routes. One common method involves the reaction of formaldehyde with glycerol in the presence of a catalyst. The reaction conditions typically include:

- Temperature: 60-80°C

- Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)

- Solvent: Water or an organic solvent

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or biocatalytic processes. These methods aim to optimize yield, reduce waste, and minimize energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halides, amines

Scientific Research Applications

1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Natural Products

Compound 5 (from maple sap, ):

- Structure : Threo-2-[4-(3-hydroxypropyl)-7-methoxy-2-benzofuranyl]-1,3-propanediol derivative.

- Key Features: Contains aromatic (benzofuran) and phenolic substituents.

- Bioactivity : Exhibits antioxidant activity (SOD-like) at 15.5 μg/mL .

Erythro-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol ():

- Structure: Propanediol linked to two methoxyphenolic groups.

- Source : Isolated from hawthorn (Crataegus pinnatifida) kernels.

- Significance : First report in the Crataegus genus, highlighting structural diversity in natural derivatives .

Compound 6 (from Sambucus williamsii, ):

- Structure: 1-(4′-Hydroxy-3′-methoxyphenyl)-2-[4″-(3-hydroxypropyl)-2″,6″-dimethoxyphenoxy]propane-1,3-diol.

Comparison :

- Substituent Influence: Target compound lacks aromatic rings but features aliphatic hydroxymethyl/methoxymethyl groups. Natural analogues (e.g., Compounds 5, 6) exhibit bioactivity due to phenolic moieties, whereas the target compound’s applications are industrial .

Functional Group Analysis

Solubility & Reactivity :

- The target compound’s hydroxymethyl and methoxymethyl groups enhance hydrophilicity compared to aromatic derivatives (e.g., Compound 5) but reduce volatility.

- Methoxymethyl groups may lower metabolic degradation rates compared to purely hydroxylated analogues.

Biological Activity

1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)-, also known as methoxymethyl-1,3-propanediol, is a chemical compound with the molecular formula CHO. It is categorized under propanediols and has garnered attention for its potential biological activities and applications in various fields including pharmaceuticals and materials science.

The biological activity of 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- can be attributed to its ability to interact with various biological macromolecules. The hydroxymethyl and methoxymethyl groups enhance its solubility and reactivity, allowing it to participate in biochemical pathways effectively.

Key Biological Activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to 1,3-Propanediol exhibit antimicrobial activity against a range of pathogens. This activity is likely due to their ability to disrupt microbial cell membranes or inhibit vital metabolic processes.

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, potentially blocking the activity of enzymes involved in critical metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of 1,3-Propanediol derivatives. Below are summarized findings from relevant research:

Pharmacological Applications

Research has indicated potential applications in pharmacology:

- Drug Development : The structural characteristics of 1,3-Propanediol derivatives make them suitable candidates for drug development targeting infectious diseases and metabolic disorders.

- Cosmetic Formulations : Due to its moisturizing properties, it is being explored for use in cosmetic products .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1,3-Propanediol, it is essential to compare it with other similar compounds. The following table highlights key differences:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| 1,3-Propanediol | CHO | Low toxicity; used as a solvent | Food industry; cosmetics |

| Trimethylolpropane | CHO | Moderate toxicity; antimicrobial properties | Polyurethane production; coatings |

| 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- | CHO | Antimicrobial; enzyme inhibition | Drug development; cosmetics |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)-, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via polyol condensation reactions, where glycerol or similar diols undergo etherification or methoxylation under controlled acidic/basic conditions. Purification involves fractional distillation or column chromatography. Purity validation requires HPLC (for quantitative analysis) and NMR (¹H/¹³C) to confirm structural integrity, particularly distinguishing hydroxyl and methoxy groups . For hydrophilic compounds like this, Karl Fischer titration is recommended for water content analysis.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., elevated temperature, humidity, UV light). Use DSC (Differential Scanning Calorimetry) to detect thermal decomposition thresholds and FTIR to monitor functional group integrity. Store the compound in inert, anhydrous environments at 4°C, as its hydrophilic nature increases hygroscopicity, which may alter reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Answer :

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H/¹³C NMR | Confirm methoxy (-OCH₃) and hydroxyl (-OH) group positions | Methoxy protons at δ 3.2–3.5 ppm; hydroxyls appear broad unless deuterated solvents are used |

| FTIR | Identify functional groups | Strong O-H stretches (~3200–3500 cm⁻¹), C-O-C stretches (~1100 cm⁻¹) |

| MS (Mass Spectrometry) | Verify molecular weight | Molecular ion peak at m/z ≈ 248.32 (calculated) |

Advanced Research Questions

Q. How can experimental design optimize microbial biosynthesis of structurally related 1,3-propanediol derivatives?

- Methodological Answer : For microbial production (e.g., using Klebsiella pneumoniae), apply fractional factorial design to screen critical variables (pH, glycerol concentration, temperature). Use ANOVA to identify statistically significant factors (p < 0.05). Replicates at center points reduce experimental error. For example, oxygen-limited conditions enhance 1,3-propanediol yield in glycerol-fed batch cultures . Adapt similar frameworks for methoxylated derivatives by modifying substrate specificity via enzyme engineering.

Q. How should researchers resolve contradictions in solubility data for this compound across solvents?

- Answer : Contradictions often arise from impurities or solvent polarity mismatches. Systematic solubility studies using the "shake-flask method" paired with HPLC quantification are recommended. For polar solvents (e.g., DMSO, water), correlate results with Hansen solubility parameters. Molecular dynamics simulations can predict solvent interactions, especially for methoxy vs. hydroxyl group solvation .

Q. What strategies are effective for incorporating this compound into crosslinked polymers, and how is network density measured?

- Methodological Answer : The compound’s multiple hydroxyl groups enable crosslinking with diisocyanates (e.g., 1,3-diisocyanatomethylbenzene) via step-growth polymerization. Monitor reaction kinetics using in-situ FTIR (NCO group consumption at ~2270 cm⁻¹). Swelling experiments (in THF or DMF) and tensile testing quantify crosslink density. For advanced analysis, use Small-Angle X-ray Scattering (SAXS) to characterize network morphology .

Q. What safety protocols are critical when handling this compound in nanoparticle synthesis?

- Answer : Due to potential respiratory irritation (per GHS guidelines), use OV/AG/P99 respirators for aerosolized forms. In sol-gel synthesis, ensure inert gas purging to prevent unintended methoxy group oxidation. Toxicity screening (e.g., Ames test for mutagenicity) is advised if biomedical applications are explored, as nitroaromatic byproducts may form during reactions .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s hydrophilicity.

- Resolution : Compare logP values (experimental vs. computational). Experimental logP can be determined via shake-flask HPLC, while computational tools (e.g., ChemAxon) may underestimate polarity due to methoxy group steric effects. Adjust models using group contribution methods specific to polyols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.